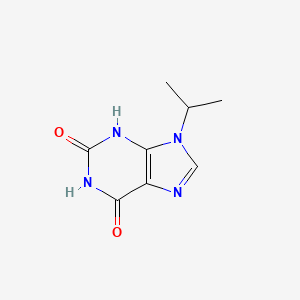

9-propan-2-yl-3H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-propan-2-yl-3H-purine-2,6-dione, also known as isopropylxanthine, is a purine derivative with the molecular formula C8H10N4O2. This compound is part of the xanthine family, which includes well-known compounds such as caffeine and theobromine. It is characterized by its unique structure, which includes a purine ring system substituted with an isopropyl group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-propan-2-yl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method is the reaction of xanthine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-propan-2-yl-3H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The isopropyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the purine ring, while substitution reactions can introduce various functional groups at the 9-position.

Scientific Research Applications

9-propan-2-yl-3H-purine-2,6-dione, also known by its IUPAC name, is a purine derivative with an isopropyl group at the 9-position of the purine ring. It has a molecular weight of 194.19 g/mol and the molecular formula C8H10N4O2 . The compound features two carbonyl groups at the 2 and 6 positions on its purine ring, which contributes to its chemical reactivity and biological activity.

Applications in Medicinal Chemistry

This compound is a building block in synthesizing more complex purine derivatives with potential therapeutic properties. Research indicates it exhibits biological activity, particularly in enzyme inhibition. Specifically, it can inhibit phosphodiesterases (PDEs), which regulate intracellular levels of cyclic nucleotides, influencing neurotransmission and cellular signaling pathways. Studies suggest its therapeutic applications in treating neurological disorders and inflammation. Furthermore, interaction studies have demonstrated that this compound can modulate cellular signaling by inhibiting specific enzymes and interacting with receptors, suggesting potential roles in managing diseases associated with dysregulated signaling pathways.

Structural Analogues

Several compounds share structural similarities with this compound:

- 1H-Purine-2,6-dione Lacks alkyl substitution at position 9 and has a more basic structure with less biological activity.

- 9-(2-methylpropyl)-3H-purine-2,6-dione Contains a longer alkyl chain at position 9, potentially leading to different pharmacokinetics.

- 8-(alkylsulfanyl)-purine derivatives Substituted at position 8 instead of 9, which may exhibit different enzyme interactions.

Further Research

Mechanism of Action

The mechanism of action of 9-propan-2-yl-3H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By inhibiting PDEs, the compound can modulate the levels of cyclic nucleotides, leading to various physiological effects. Additionally, it may interact with adenosine receptors, influencing neurotransmission and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known stimulant that also belongs to the xanthine family.

Theobromine: Found in chocolate, it has similar stimulant properties but is less potent than caffeine.

Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Uniqueness

9-propan-2-yl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, it has a different profile of enzyme inhibition and receptor interaction, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

9-Propan-2-yl-3H-purine-2,6-dione, also known as isopropylxanthine, is a purine derivative with significant biological activity. Its structure consists of a purine base with an isopropyl group at the 9-position, which influences its interaction with various biological targets. This article reviews the compound's biological activities, including its effects on enzyme inhibition, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₀N₄O₂

- Molecular Weight : 194.19 g/mol

- CAS Number : 7464-92-8

1. Enzyme Inhibition

Research indicates that derivatives of purine compounds can act as inhibitors of specific enzymes, particularly sirtuins. A study demonstrated that certain purine derivatives exhibited competitive inhibition against sirtuin enzymes (SIRT1/2/3/5), which are involved in cellular regulation and metabolism . The binding modes were elucidated using molecular docking techniques, indicating that these compounds occupy critical binding sites and interact through hydrophobic interactions.

2. Antithyroid Activity

In a study evaluating the antithyroid activity of substituted purine derivatives, compounds similar to this compound were administered to rats. Results showed a significant decrease in free thyroxine and triiodothyronine levels in treated animals compared to controls, suggesting that these compounds can effectively modulate thyroid hormone levels .

3. Antiviral Potential

The compound has also been evaluated for its antiviral properties against SARS-CoV-2. In silico studies identified it as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Molecular dynamics simulations indicated favorable binding interactions, highlighting its potential for further development as an antiviral therapeutic .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Changes at the 7 or 8 positions of the purine ring have been shown to affect receptor affinity and selectivity, particularly for serotonin receptors (5-HT1A and 5-HT2A). Compounds with hydrophobic substituents at these positions demonstrated enhanced activity and selectivity profiles .

Properties

CAS No. |

7464-92-8 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

9-propan-2-yl-3H-purine-2,6-dione |

InChI |

InChI=1S/C8H10N4O2/c1-4(2)12-3-9-5-6(12)10-8(14)11-7(5)13/h3-4H,1-2H3,(H2,10,11,13,14) |

InChI Key |

NRUPICKXZJJQKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=C1NC(=O)NC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.